Pyrrolidine derivatives have garnered significant attention in the field of medicinal chemistry due to their structural diversity and biological activities. The compound "1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one" falls within this category, sharing structural similarities with various synthesized pyrrolidine derivatives that have been studied for their potential applications, particularly in antimicrobial therapy. Research has focused on the synthesis of these compounds and their subsequent evaluation against a range of bacterial and fungal pathogens, with some showing promising results12.
The mechanism of action for pyrrolidine derivatives is often associated with their ability to interact with bacterial cell components, leading to inhibition of cell wall synthesis or interference with essential bacterial enzymes. For instance, carbapenem derivatives, which are structurally related to pyrrolidine compounds, are known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins2. Although the exact mechanism of action for "1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one" is not detailed in the provided papers, it can be inferred that similar interactions may occur, given the antimicrobial activities observed in related compounds.
The synthesis of polysubstituted pyrrolidine derivatives has led to the discovery of compounds with significant antimicrobial properties. For example, a study on methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives demonstrated interesting antibacterial activity against Acinetobacter baumannii and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values comparable to or better than standard antibiotics1. This suggests that similar compounds, such as "1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one," could potentially be developed as powerful antimycobacterial agents.
Further research into 1-methylcarbapenems with a pyrrolidine moiety has revealed that these compounds exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The effect of substituents on the pyrrolidine ring was a significant factor in determining the antibacterial efficacy of these compounds2. This indicates that the structural features of "1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one" could be optimized to enhance its antibacterial properties.
Conformational analysis of pyrrolidine derivatives is crucial for understanding their biological activity. A study commenting on the structural and vibrational properties of a thiadiazol-pyrrolidin-2-ol derivative highlighted the importance of intramolecular hydrogen bonding in determining the molecule's conformational stability3. Such insights are valuable for the rational design of new compounds, including "1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one," to ensure optimal interaction with biological targets.
This compound can be synthesized through various methods, often involving the reaction of pyridine derivatives with appropriate precursors. It falls under the category of heterocyclic compounds, specifically pyrrolidines and pyrrolidinones, which are known for their diverse biological activities and utility in drug development.
The synthesis of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one can be achieved through several methodologies:
Key parameters in these syntheses often include temperature control, reaction time (typically ranging from a few hours to overnight), and the use of solvents such as toluene or dichloromethane to facilitate reactions.
The molecular structure of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one features:
Systematic Nomenclature and SynonymsThe compound is systematically named 1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one under IUPAC conventions, reflecting its core pyrrolidinone ring substituted at the N(1) position by a methyl group and at C(5) by a pyridin-2-yl moiety. Key synonyms include:
Molecular Formula and Structural Descriptors
Structural FeaturesThe molecule integrates two heterocyclic systems:
StereochemistryThe chiral center at C(5) generates enantiomers. The (S)-configuration is biologically significant (e.g., (S)-Cotinine, a nicotine metabolite). Racemization studies show configurational stability under physiological conditions [6].
Table 1: Nomenclature and Identifiers
Designation | Value/Descriptor |
---|---|
IUPAC Name | 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one |
Molecular Formula | C₁₀H₁₂N₂O |
Molecular Weight | 176.22 g/mol |
CAS Number (Racemate) | 147732-31-8 |
CAS Number ((S)-Enantiomer) | 486-56-6 |
Key Synonyms | rac-Cotinine; NIH-10498 |
Spectroscopic Identification
Table 2: Key Spectral Assignments
Technique | Signal Position | Assignment |
---|---|---|
¹H NMR | 2.85–2.95 ppm | N–CH₃ (singlet) |
3.50–3.70 ppm | H(5) of pyrrolidinone (multiplet) | |
7.20–8.60 ppm | Pyridyl protons (multiplet) | |
¹³C NMR | ~175 ppm | Lactam carbonyl |
149–152 ppm | Pyridyl C(2) | |
IR | 1680–1700 cm⁻¹ | ν(C=O) |
Early Synthetic WorkThe compound emerged from mid-20th-century studies on nicotine metabolism. Cotinine ((S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one) was identified as nicotine's primary oxidative metabolite in 1953, spurring interest in pyrrolidinone-pyridine hybrids [6]. Initial syntheses relied on:
Evolution of Synthetic MethodologiesModern routes emphasize atom economy and stereocontrol:1. Donor-Acceptor Cyclopropane Route:- Lewis acid-catalyzed ring-opening of cyclopropanes (e.g., 1-aryl-2-ethoxycarbonylcyclopropanes) with amines.- Example: Ni(ClO₄)₂-catalyzed reaction with anilines, followed by lactamization and decarboxylation (overall yield: ~70%) .2. Asymmetric Catalysis: Enzymatic resolution or chiral auxiliaries to access (S)-enantiomer [6].3. Photochemical Ring Contraction:- Photo-promoted reaction of pyridines with silylboranes yields bicyclic intermediates convertible to pyrrolidinones [9].
Table 3: Synthetic Approaches Comparison
Method | Key Steps | Advantages |
---|---|---|
Classical Lactamization | Acid-catalyzed cyclization of linear precursors | Simple reagents |
Donor-Acceptor Cyclopropanes | Lewis acid ring-opening → lactamization | High functional group tolerance |
Photochemical Contraction | Pyridine + silylborane → bicyclic intermediate | Access to strained analogs |
Structural and Mechanistic InsightsEarly crystallography confirmed the trans-configuration at H(3)/H(4) in pyrrolidinone ring. The pyridyl ring rotation is restricted (energy barrier: ~10–12 kcal/mol), impacting receptor binding [2] [6].
Pharmacological Relevance1. Nicotine Dependence Therapy:- Acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs), reducing nicotine self-administration in preclinical models.- Slower receptor dissociation kinetics than nicotine enable prolonged withdrawal symptom relief [2].2. Neuroprotective Applications:- Pyrrolidinone scaffolds enhance blood-brain barrier permeability. Derivatives modulate orexin or calcitonin receptors for migraine therapy [7].3. Enzyme Inhibition:- Serves as a lead structure for glutaminyl cyclase or tankyrase inhibitors in oncology [7].
Material Science Applications
Physicochemical Properties
Property | Value/Description | Utility |
---|---|---|
Water Solubility | Moderate (≈50–100 mg/mL) | Aqueous formulations |
LogP | 0.3–0.5 | Balanced lipophilicity |
Dipole Moment | ~4.0 D | Polar reaction media |
Thermal Stability | Decomposition >250°C | High-temperature processes |
Emerging Research Directions
The structural and functional versatility of 1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one ensures its continued relevance across drug discovery and materials engineering.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3